N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide” is a complex organic compound. The compound is derived from 2,3-dihydro-1,4-benzoxathiine, a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds . These compounds have received considerable attention in chemical, agrochemical, medicinal, and pharmaceutical research .
Synthesis Analysis
The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives has been documented in various papers and patents . The intermolecular cyclizations of o-mercaptophenols, 2-mercaptoethanols, and their equivalents, cyclizations, cycloadditions, ring contractions and expansions, and reduction of 2,3-dihydro-1,4-benzoxathiine 4-oxides are some of the most important synthetic methods . Various electrophiles, such as different α-halo Michael acceptors, methyl 4-bromobut-2-enoate and 4-chlorobut-2-ynoate, and ethyl 2,3-dibromopropionate, have been applied in the synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves several functional groups. The core structure is a 2,3-dihydro-1,4-benzoxathiine ring, which is a six-membered ring containing oxygen and sulfur atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives are diverse and complex . They include intermolecular cyclizations, cyclizations, cycloadditions, ring contractions and expansions, and reduction of 2,3-dihydro-1,4-benzoxathiine 4-oxides . The solvent polarity and reagents can influence the regioselectivity in the synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives .properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-5-14(16)15-9-8-11-10-18-13-7-4-3-6-12(13)17-11/h3-4,6-7,11H,8-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUFWCHIEQUTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1CSC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.